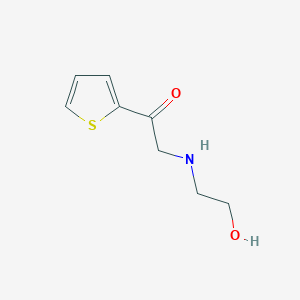

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Description

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c10-4-3-9-6-7(11)8-2-1-5-12-8/h1-2,5,9-10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULAHGRSRXXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation for Hydroxyethylamino Substituents

To introduce the 2-hydroxyethylamino group, ethanolamine (2-aminoethanol) replaces dimethylamine in the Mannich reaction. However, the hydroxyl group in ethanolamine necessitates careful condition selection to avoid side reactions such as self-condensation or hemiacetal formation. Protective strategies, such as silylation or acetylation of the hydroxyl group, may stabilize the amine during the reaction. Post-synthesis deprotection would then regenerate the hydroxyl functionality.

Hypothetical Protocol :

-

Protection : Treat ethanolamine with tert-butyldimethylsilyl chloride (TBDMSCl) to form the silyl-protected amine.

-

Mannich Reaction : React 2-acetylthiophene, paraformaldehyde, and protected ethanolamine in isopropyl alcohol with HCl catalysis at reflux (75–80°C, 6–8 hours).

-

Deprotection : Remove the silyl group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Challenges :

-

Competing reactions between the hydroxyl group and carbonyl may reduce yields.

-

Optimal stoichiometry of formaldehyde and amine must be calibrated to prevent over-alkylation.

Reductive Amination Pathways

Reductive amination offers an alternative route by directly coupling 2-acetylthiophene with ethanolamine. This method avoids formaldehyde and instead employs a reducing agent to convert the imine intermediate into the desired amine. Sodium cyanoborohydride (NaBH3CN) is a preferred reductant due to its selectivity for imines over ketones.

Reaction Mechanism and Conditions

-

Imine Formation : 2-Acetylthiophene and ethanolamine condense in methanol or ethanol under mild acidic conditions (pH 4–6) to form an imine.

-

Reduction : Add NaBH3CN at 0–5°C and stir for 12–18 hours.

-

Workup : Quench excess reductant with acetone, concentrate, and purify via flash chromatography.

Example Parameters from Analogous Systems :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 0–5°C (reduction) | |

| Reductant | NaBH3CN | |

| Yield (analogous) | 60–80% |

Optimization Considerations :

-

Use molecular sieves to absorb water and shift equilibrium toward imine formation.

-

Employ ethanolamine in excess (2–3 equiv.) to drive the reaction.

Halogenation-Substitution Strategies

Introducing a halogen at the α-position of 2-acetylthiophene creates a reactive intermediate for nucleophilic substitution with ethanolamine. The Hell–Volhard–Zelinskii reaction selectively brominates ketones at the α-carbon, providing 2-bromo-1-thiophen-2-yl-ethanone.

Comparative Analysis of Methodologies

The table below evaluates the feasibility of each approach based on yield, complexity, and scalability:

Industrial-Scale Considerations

For large-scale production, the Mannich reaction’s robustness and high yields make it the most viable candidate. A scaled-up protocol derived from would involve:

-

Reactor Setup : Stainless steel jacketed reactor with reflux condenser.

-

Conditions : 75–80°C, 6-hour reflux in isopropyl alcohol with HCl.

-

Workflow :

-

Charge 2-acetylthiophene (100 kg), ethanolamine (molar equivalent), paraformaldehyde (1.2 equiv.), and HCl (3–5 mol%) in isopropyl alcohol.

-

Reflux, cool to 0–5°C, and filter the precipitated product.

-

Recrystallize from ethanol/acetone (3:1) to achieve >98% purity.

-

Cost Efficiency :

-

Isopropyl alcohol and HCl are cost-effective solvents/catalysts.

-

Ethanolamine is commercially available at scale (~$50/kg).

Emerging Techniques and Innovations

Recent advances in flow chemistry and catalytic systems could enhance the synthesis:

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Acetylthiophene (CAS 88-15-3)

- Structure: Lacks the hydroxyethylamino group, containing only a thiophene-linked ethanone.

- Physical Properties :

- Reactivity: The absence of the hydroxyethylamino group reduces hydrogen-bonding capacity and polarity, limiting its utility in reactions requiring nucleophilic amine participation.

2-(1H-Benzoimidazol-2-yl)-1-thiophen-2-yl-ethanone (CAS sc-334648)

- Structure: Replaces the hydroxyethylamino group with a benzimidazole ring.

- Electronic Properties : The benzimidazole moiety enhances π-electron delocalization and stabilizes reactive intermediates via resonance.

- Applications: Used in electrophilic aromatic substitutions due to the electron-withdrawing ethanone group .

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone (CAS 22510-12-9)

- Structure: Features a 3-hydroxyphenyl group instead of thiophene and an ethylamino substituent.

- Physical Properties :

- Synthesis: Prepared via reaction of ethylamine with α-bromoacetophenone derivatives, highlighting the role of amine nucleophilicity in analogous compounds .

Reactivity and Functional Differences

- Hydrogen Bonding: The hydroxyethylamino group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to 2-acetylthiophene .

- Electrophilic Substitution: Thiophene derivatives like 2-acetylthiophene undergo electrophilic substitution at the α-position, while the hydroxyethylamino group in the target compound may direct reactivity to specific sites via steric or electronic effects .

- Biological Activity: Compounds like 2-(2-THIENYL)ETHANOL (CAS 5402-55-1), a pharmaceutical intermediate, suggest that thiophene-containing analogs may interact with biological targets, though the hydroxyethylamino group could modulate specificity .

Biological Activity

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a hydroxyethylamino group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been tested against various pathogens, showing promising results.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | |

| 4-Amino thiophene derivative | Escherichia coli | 6.25 | |

| Benzothiazole derivative | Mycobacterium tuberculosis | 3.125 |

Anticancer Activity

Studies have shown that thiophene derivatives can inhibit cancer cell proliferation. For example, the compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest | |

| A549 (Lung Cancer) | 8 | Reactive oxygen species generation |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the Groningen Research Institute of Pharmacy, the efficacy of various thiophene derivatives was assessed against multi-drug resistant strains of bacteria. The results showed that this compound had a lower MIC compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against breast cancer cells. The study revealed that treatment with the compound resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to the cytotoxic effects observed in cancer cells.

- Interaction with Cellular Targets : Binding studies indicate that this compound may interact with specific cellular receptors or proteins, altering cell signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone, and how can reaction efficiency be optimized?

- Methodology : A common approach involves alkylation of a thiophene-derived precursor with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF). Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of thiophen-2-yl-ethanone to 2-chloroethylamine) can improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .

- Key Considerations : Control reaction temperature (60–70°C) to minimize by-products like N-alkylated impurities. Characterize intermediates using -NMR to confirm regioselectivity .

Q. How can spectroscopic methods (NMR, MS) be applied to characterize this compound?

- NMR Analysis : In -NMR (DMSO-), expect signals at δ 2.5–3.0 ppm (CH₂ groups in hydroxyethylamino moiety) and δ 7.0–8.0 ppm (thiophene protons). The hydroxy group may appear as a broad singlet at δ 4.5–5.5 ppm. Use -NMR to confirm carbonyl (C=O) at ~195–205 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 214.2 (C₈H₁₁NO₂S). Fragmentation patterns (e.g., loss of H₂O or thiophene ring cleavage) aid structural validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : Use fume hoods to avoid inhalation (P261) and wear nitrile gloves to prevent skin contact. Toxicity data are limited, so treat the compound as a potential irritant (P262) .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and consult a physician. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound be resolved?

- Approach : If unexpected peaks arise (e.g., δ 1.2–1.5 ppm for methyl groups), assess synthetic by-products via LC-MS. Deuterated solvents (DMSO-) and variable-temperature NMR can clarify dynamic effects like tautomerism. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What computational methods are suitable for optimizing reaction pathways and electronic properties of this compound?

- DFT/Molecular Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Solvent effects (e.g., DMF polarity) can be modeled with COSMO-RS. Validate results against experimental UV-Vis spectra (λmax ~270 nm for thiophene derivatives) .

- Mechanistic Insights : Transition-state analysis (e.g., for alkylation steps) can identify rate-limiting steps and guide catalyst selection .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Crystallization : Grow single crystals via slow evaporation of a saturated ethanol solution. Use SHELXT for structure solution and SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R-factor < 5%, bond length precision ±0.01 Å .

- Structural Analysis : Confirm intramolecular hydrogen bonding between the hydroxy group and carbonyl oxygen (O–H···O=C distance ~2.6 Å). Compare with analogous structures (e.g., 1-(2-Ethoxy-2-methyl-2H-chromen-3-yl)-ethanone) to identify conformational trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.